2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid
Overview
Description
2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a chlorothiophene moiety and an acetic acid group, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives often interact with various receptors in the central nervous system .
Mode of Action
The specific interaction of this compound with its targets would depend on the exact nature of these targets. Generally, compounds like this can bind to their target proteins and modulate their activity, leading to downstream effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Many drugs that target central nervous system receptors can influence neurotransmitter signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the characteristics of the organism it’s administered to. Piperidine derivatives can often cross the blood-brain barrier due to their lipophilic nature .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the tissues where these targets are expressed. Effects could range from changes in cell signaling to alterations in physiological responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by interactions with other molecules in the body .
Biochemical Analysis
Biochemical Properties
2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation, which in turn affects various biochemical pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Understanding the dosage threshold is crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within cells.
Transport and Distribution
The transport and distribution of 2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of 2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For instance, it may localize to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and chlorothiophene-containing molecules. Examples include:
- 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid analogs with different substituents on the piperidine ring or the thiophene moiety .
- Other piperidine derivatives used in medicinal chemistry and drug development .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-11-2-1-10(17-11)8-14-5-3-9(4-6-14)7-12(15)16/h1-2,9H,3-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPSGDWOBRWNCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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